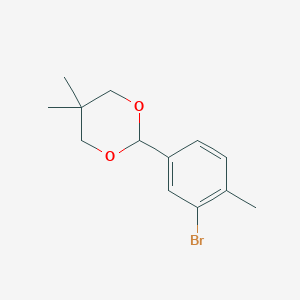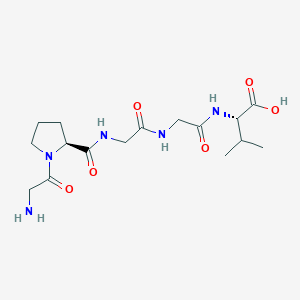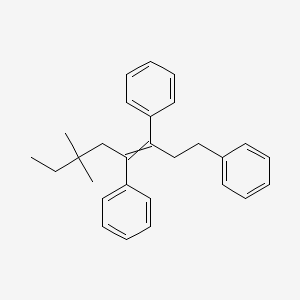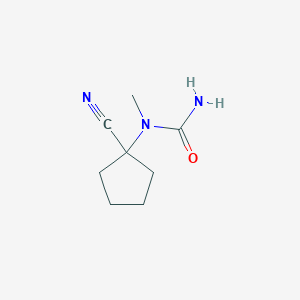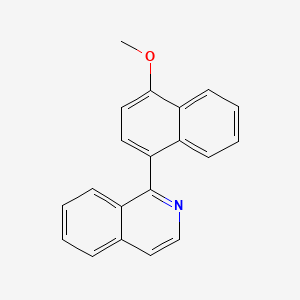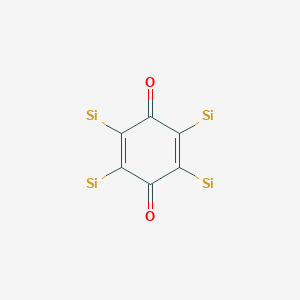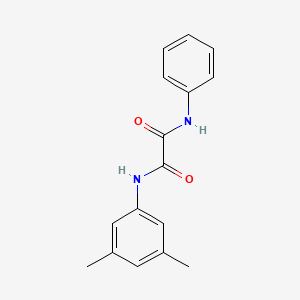
N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group and a 3,5-dimethylphenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide typically involves the reaction of 3,5-dimethylphenylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The amide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide can be compared with other similar compounds such as:
N~1~-(3,5-Dimethylphenyl)-N~2~-methylacetamide: This compound has a similar structure but with a methyl group instead of a phenyl group.
N~1~-(3,5-Dimethylphenyl)-N~2~-benzylacetamide: This compound features a benzyl group in place of the phenyl group.
N~1~-(3,5-Dimethylphenyl)-N~2~-ethylacetamide: This compound has an ethyl group instead of the phenyl group.
The uniqueness of N1-(3,5-Dimethylphenyl)-N~2~-phenylethanediamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
653591-76-5 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-phenyloxamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-12(2)10-14(9-11)18-16(20)15(19)17-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
SCCKFKAHANDHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


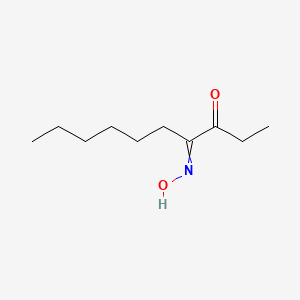
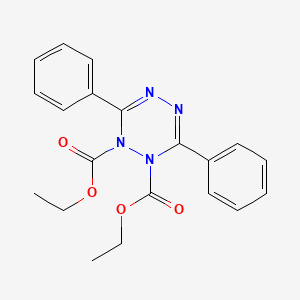

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)

